Carbamato de terc-butilo metil(5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)

Descripción general

Descripción

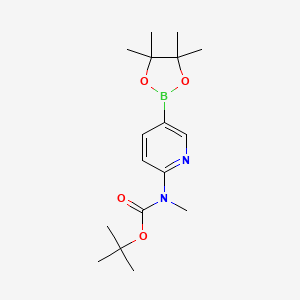

Tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C17H27BN2O4 and its molecular weight is 334.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos orgánicos

Este compuesto se utiliza principalmente en la síntesis de varios compuestos orgánicos. Su estructura permite la introducción de grupos de ácido bórico en otras moléculas, lo cual es un paso clave en muchas vías sintéticas . El éster bórico puede sufrir transmetalación con un catalizador de metal de transición, lo que permite la formación de enlaces carbono-carbono mediante reacciones como el acoplamiento de Suzuki-Miyaura .

Descubrimiento y desarrollo de fármacos

En química medicinal, este compuesto sirve como intermedio en la síntesis de posibles agentes terapéuticos. Su porción de ácido bórico es particularmente útil para crear inhibidores enzimáticos que pueden modular las vías biológicas, ofreciendo vías para el desarrollo de nuevos fármacos .

Aplicaciones en ciencia de materiales

La capacidad del compuesto para formar complejos estables con varios metales lo hace valioso en la ciencia de los materiales. Se puede utilizar para crear nuevos materiales con propiedades eléctricas u ópticas únicas, potencialmente útiles en electrónica y fotónica .

Investigación de productos químicos agrícolas

Como intermedio en la síntesis de compuestos heterocíclicos, este compuesto contribuye al desarrollo de nuevos productos químicos agrícolas. Estos compuestos pueden exhibir actividades insecticidas o herbicidas, proporcionando nuevas herramientas para la protección de cultivos .

Investigación fotovoltaica

En el campo de la energía, los derivados del compuesto se pueden utilizar en el diseño de células fotovoltaicas orgánicas. El grupo de ácido bórico juega un papel en la formación de sistemas conjugados que son esenciales para la absorción de luz y el transporte de electrones .

Catálisis

Este compuesto también se puede utilizar para preparar catalizadores para varias reacciones químicas. El éster bórico se puede transformar en diferentes compuestos que contienen boro que catalizan reacciones como la oxidación, la reducción y la polimerización .

Ingeniería química

En ingeniería química, el compuesto encuentra aplicaciones en la optimización de procesos. Sus derivados se pueden utilizar como ligandos o aditivos que influyen en las velocidades de reacción, la selectividad y los rendimientos, mejorando la eficiencia de los procesos químicos .

Química ambiental

Por último, los derivados del compuesto pueden participar en la investigación de química ambiental, como el desarrollo de sensores para detectar contaminantes o la síntesis de materiales que pueden capturar y almacenar gases de efecto invernadero .

Mecanismo De Acción

Target of Action

Compounds with similar structures are often used in the synthesis of biologically active compounds , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

The compound, also known as 6-(Boc-methylamino)pyridine-3-boronic acid pinacol ester, is a boronic ester. Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The compound likely participates in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is part of many biochemical pathways, particularly in the synthesis of complex organic compounds.

Pharmacokinetics

It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment . Therefore, the compound’s bioavailability may be affected by the pH of the biological environment.

Result of Action

The suzuki-miyaura cross-coupling reaction, in which the compound likely participates, is a key step in the synthesis of many biologically active compounds . Therefore, the compound’s action could potentially contribute to the biological activity of these compounds.

Action Environment

Environmental factors, such as pH, can significantly influence the action of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, a reaction that the compound may undergo, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20(8)13-10-9-12(11-19-13)18-23-16(4,5)17(6,7)24-18/h9-11H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBJKHALDLKAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659279 | |

| Record name | tert-Butyl methyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032758-87-4 | |

| Record name | tert-Butyl methyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Boc-methylamino)pyridine-3-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.